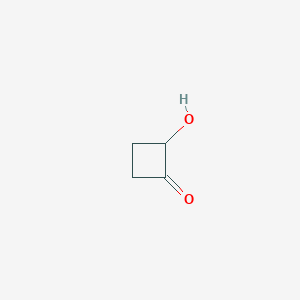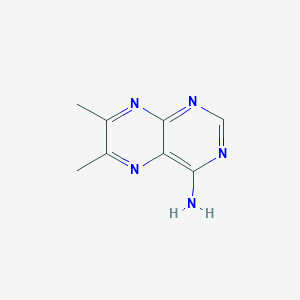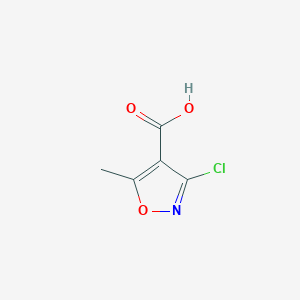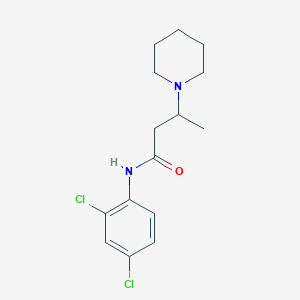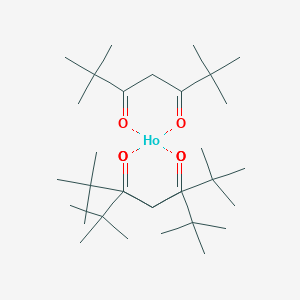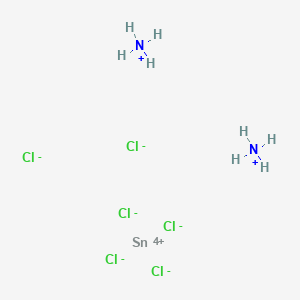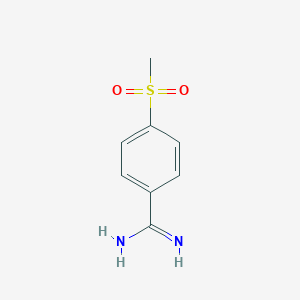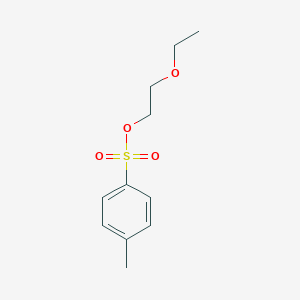
Edetate tripotassium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Edetate tripotassium, also known as tripotassium ethylenediaminetetraacetate, is a chelating agent that binds to metal ions, forming stable complexes. It is widely used in various fields, including medicine, cosmetics, and industrial applications, due to its ability to sequester metal ions.
Mechanism of Action
Target of Action
Edetate tripotassium, also known as EDTA tripotassium salt, primarily targets divalent and trivalent ions such as magnesium, zinc, and calcium . These ions play crucial roles in various biological processes, including enzymatic reactions and signal transduction.
Mode of Action
EDTA tripotassium salt functions as a chelating agent. It forms stable, water-soluble complexes with the targeted ions . This interaction reduces the concentrations of these ions in the blood, as the chelate is excreted in the urine .
Biochemical Pathways
The chelation of metal ions by EDTA tripotassium salt can affect various biochemical pathways. For instance, it can inhibit metal-dependent enzymes, thereby altering the enzymatic reactions in which these ions are cofactors . Additionally, it can prevent metal ion impurities from modifying the colors of dyed products in the textile industry .
Result of Action
The primary result of EDTA tripotassium salt’s action is the reduction of blood concentrations of certain metal ions. This can have various effects depending on the specific ions involved and their roles in the body. For example, the chelation of calcium ions can be used for the emergency treatment of hypercalcemia .
Action Environment
The action of EDTA tripotassium salt can be influenced by various environmental factors. For instance, its efficacy as a chelating agent can be affected by the pH of the environment . Additionally, the presence of other substances in a formulation can impact the stability of the compound .
Biochemical Analysis
Biochemical Properties
Edetate tripotassium plays a significant role in biochemical reactions. It acts as a chelating agent, binding to metal ions such as iron and calcium, which are necessary for a wide range of enzyme reactions . This interaction with enzymes and proteins can influence biochemical processes, making this compound a crucial component in various biochemical applications .
Cellular Effects
This compound can have profound effects on various types of cells and cellular processes. For instance, it is used extensively in the analysis of blood, where it acts as an anticoagulant by chelating the calcium present in the blood specimen, arresting the coagulation process and preserving blood cell morphology . This indicates that this compound can influence cell function and impact cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound primarily involves its chelating properties. It binds to metal ions, forming stable, water-soluble complexes . This binding can inhibit metal ion-dependent enzymes, thereby influencing gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
This compound has been used in a variety of traditional and innovative tests in laboratory settings . Its effects can change over time, depending on factors such as the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, it is known that the effects of chelating agents like this compound can vary with different dosages
Transport and Distribution
This compound is transported and distributed within cells and tissues through complex mechanisms. It is known that EDTA and its salts are used in many different industries to remove toxic metal ions
Preparation Methods
Synthetic Routes and Reaction Conditions: Edetate tripotassium is synthesized by reacting ethylenediaminetetraacetic acid with potassium hydroxide. The reaction typically occurs in an aqueous solution, where ethylenediaminetetraacetic acid is dissolved and then neutralized with potassium hydroxide to form the tripotassium salt.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale neutralization reactions. Ethylenediaminetetraacetic acid is mixed with an excess of potassium hydroxide in water, and the resulting solution is evaporated to obtain the solid tripotassium salt. The product is then purified through recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Edetate tripotassium primarily undergoes chelation reactions, where it binds to metal ions such as calcium, magnesium, zinc, and iron. These reactions are crucial in various applications, including water treatment and medicine.
Common Reagents and Conditions: The chelation reactions typically occur in aqueous solutions at neutral or slightly alkaline pH. The presence of metal ions and this compound in the solution leads to the formation of stable metal-chelate complexes.
Major Products: The major products of these reactions are the metal-chelate complexes, which are soluble in water and can be easily removed from the solution. For example, when this compound reacts with calcium ions, the resulting product is a calcium-edetate complex .
Scientific Research Applications
Chemistry: In chemistry, edetate tripotassium is used as a chelating agent to remove metal ions from solutions. It is commonly employed in analytical chemistry to prevent metal ion interference in various assays and reactions.
Biology: In biological research, this compound is used to chelate divalent cations such as calcium and magnesium, which are essential for various enzymatic reactions. By binding to these ions, it helps in studying the role of metal ions in biological processes.
Medicine: this compound is used in medicine to treat heavy metal poisoning. It binds to toxic metal ions in the bloodstream, forming stable complexes that are excreted from the body through urine. This chelation therapy is particularly effective in cases of lead and mercury poisoning .
Industry: In industrial applications, this compound is used in water treatment to remove metal ions that cause hardness. It is also used in the textile and paper industries to prevent metal ion interference in dyeing and bleaching processes .
Comparison with Similar Compounds
- Edetate disodium
- Edetate calcium disodium
- Edetate tetrasodium
Comparison: Edetate tripotassium is similar to other edetate salts in its chelating properties. it is unique in its potassium content, which makes it suitable for applications where sodium or calcium ions are undesirable. For instance, in medical applications, this compound is preferred over edetate disodium to avoid sodium overload in patients .
This compound stands out due to its high solubility in water and its ability to form stable complexes with a wide range of metal ions. This versatility makes it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
17572-97-3 |
|---|---|
Molecular Formula |
C10H14K3N2O8+ |
Molecular Weight |
407.52 g/mol |
IUPAC Name |
tripotassium;2-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetate |
InChI |
InChI=1S/C10H16N2O8.3K/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;/q;3*+1/p-2 |
InChI Key |
FYZXEMANQYHCFX-UHFFFAOYSA-L |
SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[K+].[K+].[K+] |
Canonical SMILES |
C(CN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[K+].[K+].[K+] |
Key on ui other cas no. |
17572-97-3 |
physical_description |
Liquid |
Pictograms |
Irritant; Health Hazard |
Related CAS |
7379-27-3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does EDTA tripotassium salt contribute to blood stabilization, and what are its advantages over other anticoagulants like lithium heparin?
A: EDTA tripotassium salt (also known as Edetate tripotassium) acts as a powerful anticoagulant by chelating calcium ions (Ca2+), which are essential for the blood coagulation cascade [, ]. This chelation effectively prevents blood clotting, making it valuable for preserving blood samples for analysis.
Q2: The first research paper describes a blood stabilizer containing EDTA tripotassium salt. What is the proposed role of EDTA tripotassium salt in this specific formulation?
A: In the blood stabilizer formulation described [], EDTA tripotassium salt is included at a concentration of 2.5-5.0 µmol/L. Its primary function in this context is likely twofold:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






